molecular formula C9H8F6O4 B14479190 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one CAS No. 65594-12-9

2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B14479190
CAS No.: 65594-12-9
M. Wt: 294.15 g/mol
InChI Key: LYFSYZKYRHYFHT-UHFFFAOYSA-N
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Description

2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one is a fluorinated organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one typically involves the reaction of hexafluoropropylene oxide with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce alcohols.

Scientific Research Applications

2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one stands out due to its bicyclic structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in specialized applications where these properties are essential.

Properties

CAS No.

65594-12-9

Molecular Formula

C9H8F6O4

Molecular Weight

294.15 g/mol

IUPAC Name

2,4,6,6,7,7-hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C9H8F6O4/c1-17-6-4(10)3(16)5(11)7(18-2,19-6)9(14,15)8(6,12)13/h4-5H,1-2H3

InChI Key

LYFSYZKYRHYFHT-UHFFFAOYSA-N

Canonical SMILES

COC12C(C(=O)C(C(O1)(C(C2(F)F)(F)F)OC)F)F

Origin of Product

United States

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